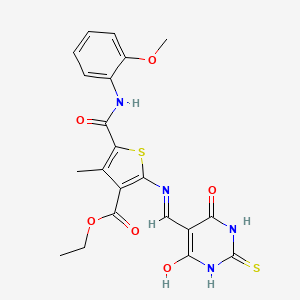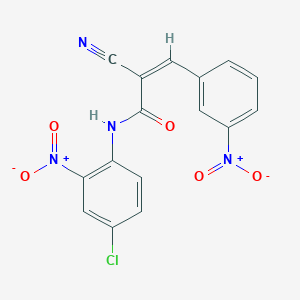
Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride” consists of a benzene ring (phenyl group) attached to a carbon atom, which is also attached to an amino group (NH2), a methyl ester group (COOCH3), and a hydrogen atom . The InChI code for this compound is 1S/C9H11NO2.ClH/c1-13-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride” is a solid at room temperature . Its molecular weight is 201.65 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science Applications
Triorganotin(IV) Derivatives Synthesis : Baul et al. (2002) explored the synthesis and characterization of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, revealing their adoption of a polymeric trans-O2SnC3 trigonal bipyramidal configuration. These derivatives showcase the role of Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride in forming complexes with potential applications in materials science and catalysis (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, showcasing the potential of such compounds, synthesized using Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride, in developing new antimicrobial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Medicinal Chemistry and Drug Development
Anticancer Drug Synthesis : Basu Baul et al. (2009) reported on the synthesis, structural characterization, and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating the importance of Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride in the synthesis of potential anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Anticonvulsant Activity : Unverferth et al. (1998) synthesized a series of 3-aminopyrroles starting from acetophenone and glycine derivatives, indicating the use of Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride in the development of new anticonvulsant drugs with low neurotoxicity (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).
Mecanismo De Acción
Safety and Hazards
“Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride” is classified as a warning hazard under the GHS classification system . It can cause eye irritation (H319) and may be harmful if swallowed, in contact with skin, or inhaled (H302, H315, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 2-amino-2-(3-aminophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZGHDYMCZIZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-Acetylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2694540.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)


![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/no-structure.png)
![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2694551.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2694559.png)